Superior Oral Bioavailability vs. Silvestrol
Rocaglamide AL exhibits a 50% oral bioavailability, which is a critical differentiator for in vivo studies requiring oral dosing. This contrasts starkly with silvestrol, a closely related flavagline, which has poor oral bioavailability of less than 2% [1]. This ~25-fold improvement in oral bioavailability enables robust and convenient oral administration in preclinical models, a feature not achievable with silvestrol.
| Evidence Dimension | Oral Bioavailability (%F) |
|---|---|
| Target Compound Data | 50% |
| Comparator Or Baseline | Silvestrol: <2% |
| Quantified Difference | ~25-fold increase |
| Conditions | Pharmacokinetic study in mice (Chang et al., 2019) |
Why This Matters
High oral bioavailability enables less invasive, more physiologically relevant dosing regimens in chronic disease models, reducing stress artifacts and improving data translation.
- [1] Chang LS, Oblinger JL, Burns SS, et al. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas. Mol Cancer Ther. 2019;19(3):731-741. View Source
